1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
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Overview
Description
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is a synthetic organic compound with the molecular formula C18H22N2O3 and a molecular weight of 314.37888 g/mol . This compound is characterized by the presence of a furan ring, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis efficiently.
Chemical Reactions Analysis
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone: This compound has a similar structure but with a methyl group instead of a methoxy group, which can affect its chemical and biological properties.
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(2-hydroxyphenyl)ethanone: The presence of a hydroxy group instead of a methoxy group can lead to different reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-17-7-3-2-5-15(17)13-18(21)20-10-8-19(9-11-20)14-16-6-4-12-23-16/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLYLLURBBGLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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